molecular formula C14H16ClN5O3 B6424163 1-(2-chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea CAS No. 2034424-28-5

1-(2-chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea

Cat. No. B6424163
CAS RN: 2034424-28-5
M. Wt: 337.76 g/mol
InChI Key: RWFCWTVMNGSISX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea, also known as CM-3-TU, is a triazinone-based compound that was first synthesized in the laboratory in the late 1990s. Since then, it has been studied for its potential to be used in a variety of scientific and medical applications.

Scientific Research Applications

1-(2-chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea has been studied for its potential to be used in a variety of scientific and medical applications. In particular, it has been studied for its ability to inhibit bacterial and fungal growth, as well as its potential as a therapeutic agent for the treatment of various diseases. It has also been studied for its ability to act as a chelator, which can be used to bind metal ions and prevent them from being toxic to cells. Additionally, 1-(2-chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea has been studied for its potential to be used in the synthesis of other compounds and as a catalyst in various reactions.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea is not fully understood. It is believed that the compound binds to proteins in the cell, which blocks their activity and prevents them from functioning properly. Additionally, 1-(2-chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea has been shown to interact with DNA, which can lead to changes in gene expression and cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea are not fully understood. However, it has been shown to inhibit the growth of bacteria and fungi, as well as to act as a chelator and to interact with DNA. Additionally, it has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea in laboratory experiments include its ability to inhibit bacterial and fungal growth, its potential as a therapeutic agent for the treatment of various diseases, and its ability to act as a chelator and to interact with DNA. Additionally, 1-(2-chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea is relatively stable and easy to synthesize.
The limitations of using 1-(2-chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea in laboratory experiments include its unknown mechanism of action and its lack of long-term toxicity data. Additionally, 1-(2-chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea has been shown to interact with DNA, which can lead to unwanted side effects.

Future Directions

The future directions of 1-(2-chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea include further research into its mechanism of action, its potential as a therapeutic agent for the treatment of various diseases, and its potential as a chelator and catalyst. Additionally, further research is needed to determine the long-term toxicity of the compound and its potential side effects. Finally, further research is needed to determine the potential applications of 1-(2-chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea in the synthesis of other compounds.

Synthesis Methods

1-(2-chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea is synthesized through a multi-step process. The first step involves the reaction of 4-methylphenylcarbamate and 2-chloro-4-methylphenol in the presence of sodium hydroxide to form 4-methylphenylcarbamic acid. This is then reacted with 4,6-dimethoxy-1,3,5-triazin-2-ylmethyl chloride in the presence of anhydrous potassium carbonate to form the desired product, 1-(2-chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea.

properties

IUPAC Name

1-(2-chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O3/c1-8-4-5-10(9(15)6-8)17-12(21)16-7-11-18-13(22-2)20-14(19-11)23-3/h4-6H,7H2,1-3H3,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFCWTVMNGSISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NCC2=NC(=NC(=N2)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.